molecular formula C18H18ClN3O3 B2960142 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea CAS No. 887466-25-3

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea

货号: B2960142
CAS 编号: 887466-25-3
分子量: 359.81
InChI 键: NSHJDYXCWNYGKH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

This compound is a urea derivative featuring a 5-oxopyrrolidin-3-yl core substituted with a 4-chlorophenyl group at the 1-position and a 2-methoxyphenylurea moiety at the 3-position. Its molecular formula is C₁₉H₁₉ClN₃O₃, with a molecular weight of 387.83 g/mol (calculated).

属性

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O3/c1-25-16-5-3-2-4-15(16)21-18(24)20-13-10-17(23)22(11-13)14-8-6-12(19)7-9-14/h2-9,13H,10-11H2,1H3,(H2,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSHJDYXCWNYGKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

  • Chemical Formula : C16H22ClN3O3
  • Molecular Weight : 334.37 g/mol
  • IUPAC Name : this compound
  • CAS Number : Not specified in the search results.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

Anticancer Activity

Research indicates that compounds with similar structural features exhibit significant anticancer properties. The compound's mechanism involves:

  • Induction of Apoptosis : It has been shown to promote programmed cell death in various cancer cell lines.
  • Cell Cycle Arrest : The compound may interfere with the cell cycle, preventing cancer cells from proliferating.

In a study evaluating similar compounds, one derivative demonstrated an IC50 value of 2.39 ± 0.10 µM against A549 lung cancer cells, indicating potent antiproliferative effects comparable to established chemotherapeutics like sorafenib .

Antimicrobial Properties

The compound has also been explored for its antimicrobial efficacy:

  • Bacterial Inhibition : It showed moderate to strong activity against strains such as Salmonella typhi and Bacillus subtilis, suggesting potential as an antibacterial agent .

Neuroprotective Effects

Some studies suggest that this class of compounds may offer neuroprotective benefits:

  • Oxidative Stress Protection : The presence of the pyrrolidine ring is thought to confer protective effects against oxidative stress in neuronal cells.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components. Key observations include:

  • The presence of the pyrrolidine and morpholine rings enhances solubility and bioavailability.
  • Substituents on the phenyl groups significantly affect potency and selectivity against various biological targets.

Case Studies

Several studies have evaluated the biological activity of related compounds:

  • Synthesis and Evaluation of Urea Derivatives :
    • A series of urea derivatives were synthesized and tested for antiproliferative activity against multiple cancer cell lines.
    • Results indicated significant activity across various derivatives, with IC50 values often in the low micromolar range, highlighting their potential as anticancer agents .
  • Antimicrobial Screening :
    • A study focused on the antibacterial properties of synthesized compounds revealed strong inhibition against specific bacterial strains, supporting further development for therapeutic use .

Data Tables

Biological ActivityTargetIC50 (µM)Reference
AnticancerA5492.39 ± 0.10
AnticancerHCT1163.90 ± 0.33
AntimicrobialS. typhiModerate to Strong
AntimicrobialB. subtilisModerate to Strong

相似化合物的比较

Comparison with Structurally Similar Compounds

Urea Derivatives with Pyrrolidinone Cores

Compound A : 1-((1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)-3-(2,4-dimethoxyphenyl)urea (CAS: 954697-35-9)
  • Molecular Formula : C₂₀H₂₂ClN₃O₄
  • Molecular Weight : 403.9 g/mol
  • Key Differences: The addition of a methylene linker between the pyrrolidinone core and the urea group increases molecular weight and flexibility. The 2,4-dimethoxyphenyl substituent introduces extra hydrogen-bonding sites compared to the 2-methoxyphenyl group in the target compound. This may enhance binding affinity to targets like kinases or GPCRs .
Compound B : 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxy-5-methylphenyl)urea (CAS: 887466-28-6)
  • Molecular Formula : C₂₀H₂₁ClN₃O₃
  • Molecular Weight : 386.86 g/mol
Compound C : 1-(1-(3-Methoxyphenyl)-5-oxopyrrolidin-3-yl)-3-(4-(trifluoromethoxy)phenyl)urea (CAS: 894018-78-1)
  • Molecular Formula : C₁₉H₁₈F₃N₃O₄
  • Molecular Weight : 409.4 g/mol
  • Key Differences : The 3-methoxyphenyl group replaces 4-chlorophenyl, reducing electron-withdrawing effects. The 4-trifluoromethoxy group on the urea moiety introduces strong electron-withdrawing and hydrophobic character, which may enhance CNS penetration or protease inhibition .

Piperazine and Triazole Analogues

HBK Series (HBK14–HBK19)
  • Structural Features: These piperazine derivatives feature phenoxy-ethoxyethyl or phenoxy-propyl linkers and 2-methoxyphenyl groups.
  • Key Differences: Unlike the target compound’s pyrrolidinone core, these compounds utilize a piperazine scaffold, which may favor interactions with serotonin or dopamine receptors. The phenoxy substituents (e.g., 2-chloro-6-methylphenoxy in HBK15) could modulate selectivity for adrenergic receptors .
Triazole Derivatives (e.g., 2b in )
  • Compound 2b : 2-{[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}hydrazinecarboxamide
  • Key Differences: Replacing the urea group with a hydrazinecarboxamide linker reduces hydrogen-bonding capacity. The 4-chlorophenyl-pyrrolidinone core is retained, but the altered linker may affect solubility and bioactivity .

Urea Derivatives with Heterocyclic Modifications

Compound 3 (): (E)-1-(4-(4-((1-(4-Chlorobenzyl)-5-ethyl-4,6-dioxo-1,3,5-triazinan-2-ylidene)amino)phenoxy)pyridin-2-yl)-3-methylurea
  • The 4-chlorobenzyl group increases hydrophobicity, which may improve blood-brain barrier penetration.
Compound in : 1-((3S,5S)-5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl)-3-(4-(trifluoromethyl)phenyl)urea
  • Key Differences: The 1,2,4-oxadiazole ring replaces the pyrrolidinone’s ketone, introducing aromaticity and metabolic stability. The 4-trifluoromethylphenyl group enhances electronegativity, likely improving target affinity in enzyme inhibition .

Data Table: Structural and Functional Comparison

Compound Name / ID Core Structure Substituents (R1, R2) Molecular Weight (g/mol) Notable Properties/Activities
Target Compound Pyrrolidinone R1: 4-Chlorophenyl; R2: 2-Methoxyphenyl 387.83 Moderate polarity, potential kinase modulation
Compound A Pyrrolidinone R1: 4-Chlorophenyl; R2: 2,4-Dimethoxyphenyl 403.9 Enhanced H-bonding, flexible linker
HBK15 Piperazine R1: 2-Chloro-6-methylphenoxy; R2: 2-Methoxyphenyl ~450 (est.) Adrenergic receptor selectivity
Compound 3 Triazinan-2-ylidene R1: 4-Chlorobenzyl; R2: Pyridin-2-yl ~500 (est.) Analgesic activity
Compound in Oxadiazole-pyrrolidine R1: 3-Phenyl; R2: 4-Trifluoromethylphenyl ~450 (est.) Metabolic stability, enzyme inhibition

Key Research Findings

Substituent Position Matters : The 4-chlorophenyl group in the target compound enhances lipophilicity compared to the 3-methoxyphenyl in Compound C, which may influence tissue distribution .

Linker Flexibility : Compounds with methylene linkers (e.g., Compound A) show improved binding kinetics in enzymatic assays compared to rigid analogs .

Heterocyclic Modifications : The oxadiazole ring in ’s compound improves metabolic stability, a critical factor for oral bioavailability .

Therapeutic Potential: Urea derivatives with 2-methoxyphenyl groups (e.g., HBK series) demonstrate receptor subtype selectivity, suggesting applications in neurological disorders .

常见问题

Q. How can synthetic routes for 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(2-methoxyphenyl)urea be optimized to improve yield and purity?

Methodological Answer:

  • Reaction Solvent and Temperature : Use inert solvents (e.g., acetonitrile or toluene) under reflux conditions (~65–80°C) to facilitate urea bond formation. Evidence from similar urea derivatives suggests that elevated temperatures enhance reaction kinetics .
  • Catalysts and Bases : Incorporate tertiary amines (e.g., DABCO or triethylamine) to neutralize HCl byproducts during isocyanate-amine coupling .
  • Purification : Employ column chromatography or recrystallization from hexane/ethyl acetate mixtures to isolate the product. Purity validation via HPLC or NMR is critical .

Q. What spectroscopic and crystallographic techniques are most effective for structural characterization of this compound?

Methodological Answer:

  • X-ray Crystallography : Single-crystal X-ray diffraction (SC-XRD) using SHELXL software for refinement provides precise bond lengths and angles. For example, mean C–C bond accuracy of 0.002 Å and R-factor <0.05 are achievable .
  • Spectroscopy :
    • NMR : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., 4-chlorophenyl vs. 2-methoxyphenyl groups).
    • FT-IR : Urea carbonyl stretches (~1640–1680 cm1^{-1}) and pyrrolidinone C=O (~1720 cm1^{-1}) .

Q. What are the primary pharmacological targets of urea derivatives with structural similarity to this compound?

Methodological Answer:

  • α7 Nicotinic Acetylcholine Receptor (nAChR) Positive Allosteric Modulators (PAMs) : Urea derivatives with aryl substitutions (e.g., 2-methoxyphenyl) show binding affinity to α7 nAChR, implicated in schizophrenia and cognitive disorders. Activity is assessed via electrophysiological assays .
  • Enzyme Inhibition : Urea moieties may target inosine 5′-monophosphate dehydrogenase (IMPDH) in pathogens like Cryptosporidium parvum, validated via enzyme kinetics and X-ray co-crystallography .

Advanced Research Questions

Q. How can contradictions in biological activity data between in vitro and in vivo studies be resolved for this compound?

Methodological Answer:

  • Pharmacokinetic Profiling : Assess metabolic stability (e.g., microsomal assays) to identify rapid degradation in vivo. Structural modifications (e.g., fluorination of aromatic rings) may enhance stability .
  • Blood-Brain Barrier (BBB) Penetration : Use computational models (e.g., QSAR) to predict logP and polar surface area (PSA). For PSA >90 Å2^2, BBB penetration is limited, explaining discordant neuroactivity data .

Q. What computational strategies are effective for predicting binding modes of this compound to α7 nAChR?

Methodological Answer:

  • Molecular Docking : Employ AutoDock Vina or Schrödinger Suite with receptor structures (PDB: 7KTS) to model urea-π interactions with Trp-148 and hydrogen bonding with Gln-117 .
  • Molecular Dynamics (MD) Simulations : Run 100-ns simulations in explicit solvent to validate docking poses and calculate binding free energies (MM-PBSA/GBSA) .

Q. How can regioselectivity challenges in the synthesis of the pyrrolidin-5-one core be addressed?

Methodological Answer:

  • Protecting Groups : Temporarily protect the pyrrolidinone nitrogen with acetyl or benzyl groups to prevent side reactions during urea coupling .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 24 hours) to minimize decomposition and improve regioselectivity .

Q. What analytical methods are recommended for resolving spectral overlaps in 1^11H NMR of this compound?

Methodological Answer:

  • 2D NMR Techniques : Use HSQC and HMBC to correlate proton signals with 13^{13}C and resolve overlapping aromatic peaks (e.g., 2-methoxyphenyl vs. 4-chlorophenyl protons) .
  • Variable Temperature NMR : Conduct experiments at 113 K to slow molecular motion and sharpen split signals .

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